molecular formula C8H9BrN2 B13130322 2-(Azetidin-3-yl)-3-bromopyridine

2-(Azetidin-3-yl)-3-bromopyridine

Cat. No.: B13130322
M. Wt: 213.07 g/mol
InChI Key: HDVJMSBUQUGCNL-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-3-bromopyridine is a heterocyclic organic compound that features both an azetidine ring and a bromopyridine moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The azetidine ring is a four-membered nitrogen-containing ring, which is known for its biological activity and stability, while the bromopyridine moiety adds to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.

Another method involves the nucleophilic substitution reactions with nitrogen nucleophiles, reduction of β-lactams, or ring-opening of highly strained azabicyclobutanes . These methods require prefunctionalized starting materials and often involve multistep sequences.

Industrial Production Methods

Industrial production methods for 2-(Azetidin-3-yl)-3-bromopyridine are not well-documented in the literature. the principles of green chemistry and efficient synthetic routes are likely employed to optimize yield and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-3-bromopyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles.

    Oxidation and Reduction: The azetidine ring can be oxidized or reduced under specific conditions.

    Cycloaddition Reactions: The azetidine ring can participate in cycloaddition reactions to form larger ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine for catalysis, microwave irradiation for rapid synthesis, and various nucleophiles for substitution reactions . Conditions such as temperature, solvent, and reaction time are optimized based on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridines, while cycloaddition reactions can produce complex ring systems.

Scientific Research Applications

2-(Azetidin-3-yl)-3-bromopyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-3-bromopyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. The bromopyridine moiety enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-3-yl)-3-bromopyridine is unique due to the combination of the azetidine ring and bromopyridine moiety, which provides a balance of stability and reactivity. This makes it a valuable compound in both synthetic and medicinal chemistry.

Properties

Molecular Formula

C8H9BrN2

Molecular Weight

213.07 g/mol

IUPAC Name

2-(azetidin-3-yl)-3-bromopyridine

InChI

InChI=1S/C8H9BrN2/c9-7-2-1-3-11-8(7)6-4-10-5-6/h1-3,6,10H,4-5H2

InChI Key

HDVJMSBUQUGCNL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=C(C=CC=N2)Br

Origin of Product

United States

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